4-Chloro-2-(piperidin-1-yl)benzonitrile
Overview
Description
4-Chloro-2-(piperidin-1-yl)benzonitrile is an organic compound with the molecular formula C12H13ClN2 It is characterized by a benzene ring substituted with a chlorine atom and a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as 1-benzoylpiperidines . These compounds typically contain a piperidine ring substituted at the 1-position with a benzoyl group .
Mode of Action
It is known that 4- (4- (piperidin-1-yl)piperidin-1-yl)benzonitrile, a related compound, can be used to synthesize 3-aminopyrazole derivatives, which can be used as precursors for anticancer and anti-malarial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(piperidin-1-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with piperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to increase yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acids or benzamides.
Reduction: Formation of primary amines or other reduced derivatives.
Scientific Research Applications
4-Chloro-2-(piperidin-1-yl)benzonitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Chloro-2-(morpholin-4-yl)benzonitrile: Similar structure but contains a morpholine ring instead of a piperidine ring.
4-Chloro-2-(pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 4-Chloro-2-(piperidin-1-yl)benzonitrile is unique due to its specific substitution pattern and the presence of both a chlorine atom and a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-piperidin-1-ylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-11-5-4-10(9-14)12(8-11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDRDHWZPRRGDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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